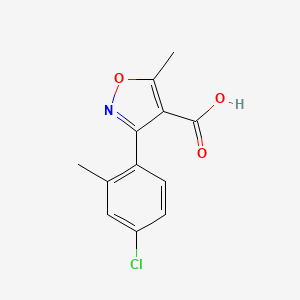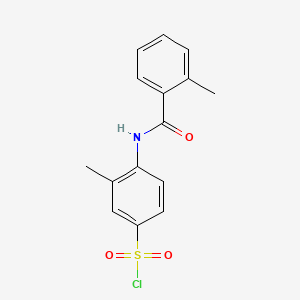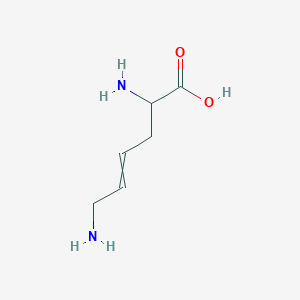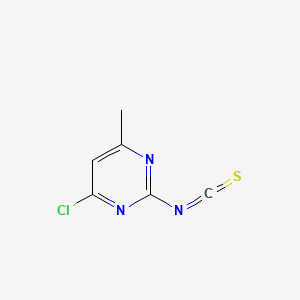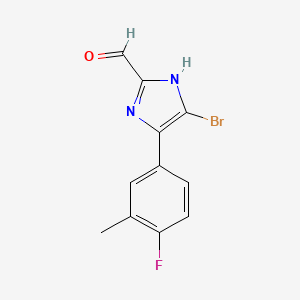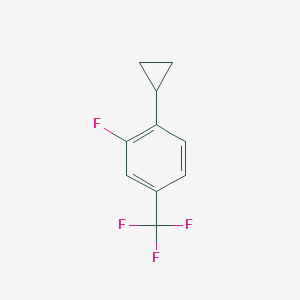
1-Cyclopropyl-2-fluoro-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-2-fluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8F4 It is characterized by a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a trifluoromethyl group
Métodos De Preparación
The synthesis of 1-Cyclopropyl-2-fluoro-4-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reaction of 2-chloro-4-fluorotrifluoromethylbenzene with cyclopropylmagnesium bromide in the presence of a suitable catalyst .
Análisis De Reacciones Químicas
1-Cyclopropyl-2-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom and trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds involving this compound.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-2-fluoro-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: It can be used as a solvent or catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which 1-Cyclopropyl-2-fluoro-4-(trifluoromethyl)benzene exerts its effects depends on its specific application. In chemical reactions, the compound’s functional groups (cyclopropyl, fluorine, and trifluoromethyl) play crucial roles in determining its reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the specific reaction or application.
Comparación Con Compuestos Similares
1-Cyclopropyl-2-fluoro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-4-(trifluoromethyl)benzene: Lacks the cyclopropyl group, which may affect its reactivity and applications.
4-Chlorobenzotrifluoride: Contains a chlorine atom instead of a fluorine atom, leading to different chemical properties and reactivity.
1,4-Dichloro-2-(trifluoromethyl)benzene: Contains two chlorine atoms, which significantly alter its chemical behavior compared to this compound.
Propiedades
Fórmula molecular |
C10H8F4 |
|---|---|
Peso molecular |
204.16 g/mol |
Nombre IUPAC |
1-cyclopropyl-2-fluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F4/c11-9-5-7(10(12,13)14)3-4-8(9)6-1-2-6/h3-6H,1-2H2 |
Clave InChI |
JALJYFAJRALMPE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C=C(C=C2)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[2-[3-(trifluoromethyl)phenoxy]ethyl]hydroxylamine](/img/structure/B13694713.png)

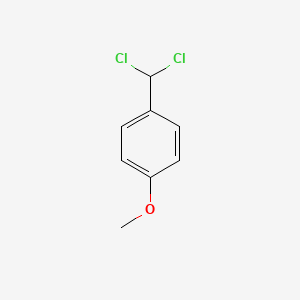
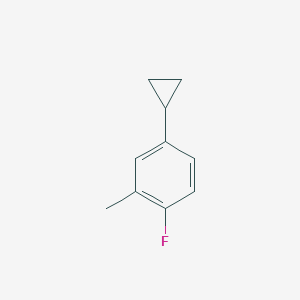
![1-Bromo-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13694756.png)
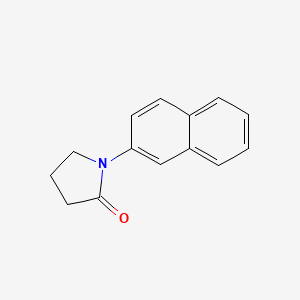
![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13694765.png)

